

Diethyl Methylmalonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Diethyl methylmalonate

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Introduction

Diethyl methylmalonate is a diester of methylmalonic acid with the chemical formula $C_8H_{14}O_4$. It presents as a colorless liquid and is a key building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.^{[1][2]} Its utility lies in the reactivity of the alpha-proton to the two carbonyl groups, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical properties of **diethyl methylmalonate**, detailed experimental protocols for its synthesis and a key derivatization reaction, and a visualization of its role in the synthesis of barbiturates.

Core Physical Properties

The physical properties of **diethyl methylmalonate** are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below.

Physical Property	Value	Notes
Molecular Formula	C ₈ H ₁₄ O ₄	[3]
Molecular Weight	174.19 g/mol	[3][4]
Appearance	Clear, colorless liquid	[1][5][6]
Density	1.022 g/mL at 20 °C	[4][6]
Boiling Point	198-199 °C	[2][4]
Melting Point	Data not available for diethyl methylmalonate. Diethyl malonate, a related compound, has a melting point of -50 °C.	[7]
Refractive Index	n _{20/D} 1.413	[4][6]
Solubility	Slightly soluble in water; soluble in alcohol and oils.	[6]
Vapor Pressure	Temperature-dependent. See experimental data below.	[8]
Flash Point	85 °C	[2]
Viscosity	Specific data not readily available.	
Surface Tension	Specific data not readily available.	[3]

Experimental Data: Vapor Pressure

The vapor pressure of **diethyl methylmalonate** as a function of temperature has been experimentally determined. The data can be correlated using the Antoine equation:

$$\ln(P/\text{kPa}) = A - (B/(T/K + C))$$

where P is the vapor pressure in kilopascals and T is the temperature in Kelvin. The experimental results show good agreement with this equation over the measured range.[8]

Experimental Protocols

Synthesis of Diethyl Methylmalonate

The synthesis of **diethyl methylmalonate** can be achieved through the methylation of diethyl malonate. A general laboratory-scale procedure is as follows:

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Methyl iodide
- Nitrogen atmosphere

Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
- To this solution, add diethyl malonate dropwise over a period of 20-30 minutes.
- Stir the mixture for 1 hour at room temperature.
- Cool the reaction mixture to 5-10 °C.
- Add a solution of methyl iodide in ethanol dropwise to the reaction mixture over 30 minutes.
- The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is worked up by neutralizing any remaining base, followed by extraction with an organic solvent.
- The crude **diethyl methylmalonate** is then purified by vacuum distillation.[9]

Synthesis of Barbituric Acid from a Malonic Ester (Representative Protocol)

Diethyl methylmalonate and its parent compound, diethyl malonate, are crucial precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. [10][11] The following is a representative protocol for the synthesis of barbituric acid from diethyl malonate and urea.

Materials:

- Diethyl malonate
- Urea
- Sodium metal
- Absolute ethanol
- Concentrated hydrochloric acid
- Calcium chloride

Procedure:

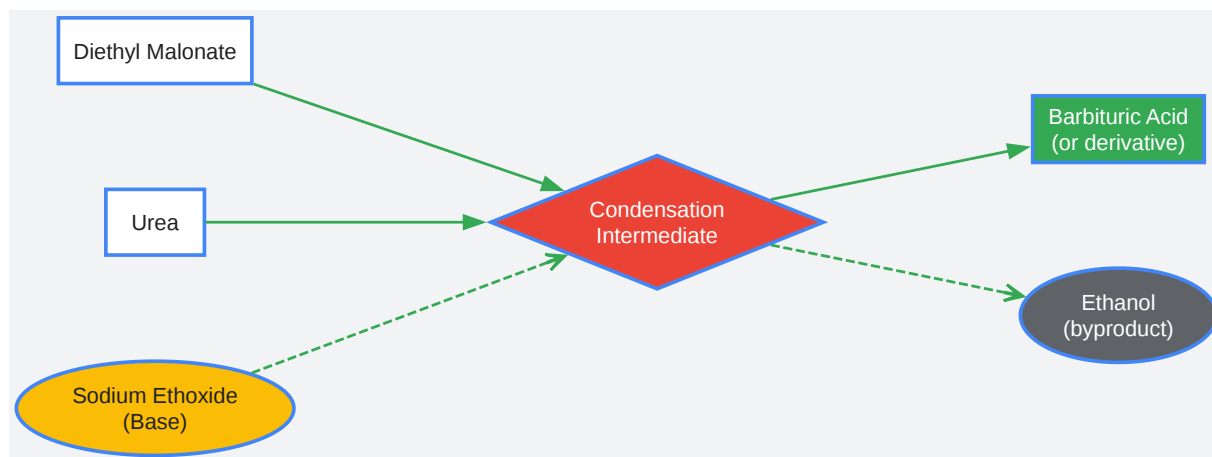
- Prepare sodium ethoxide by reacting clean sodium metal with absolute ethanol in a round-bottomed flask fitted with a reflux condenser.
- To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.
- Thoroughly mix the reactants and reflux the mixture for several hours in an oil bath heated to approximately 110 °C. A white solid, the sodium salt of barbituric acid, will precipitate.
- After the reaction is complete, add hot water to dissolve the solid.
- Acidify the solution with concentrated hydrochloric acid with constant stirring until the solution is acidic.

- Cool the resulting clear solution in a refrigerator overnight to allow barbituric acid to crystallize.
- Collect the solid product by filtration, wash with cold water, and dry.[12][13]

Visualizations

Synthesis of Barbiturates from Diethyl Malonate

The following diagram illustrates the general synthetic pathway for producing barbiturates starting from diethyl malonate. This is a condensation reaction with urea or its derivatives.

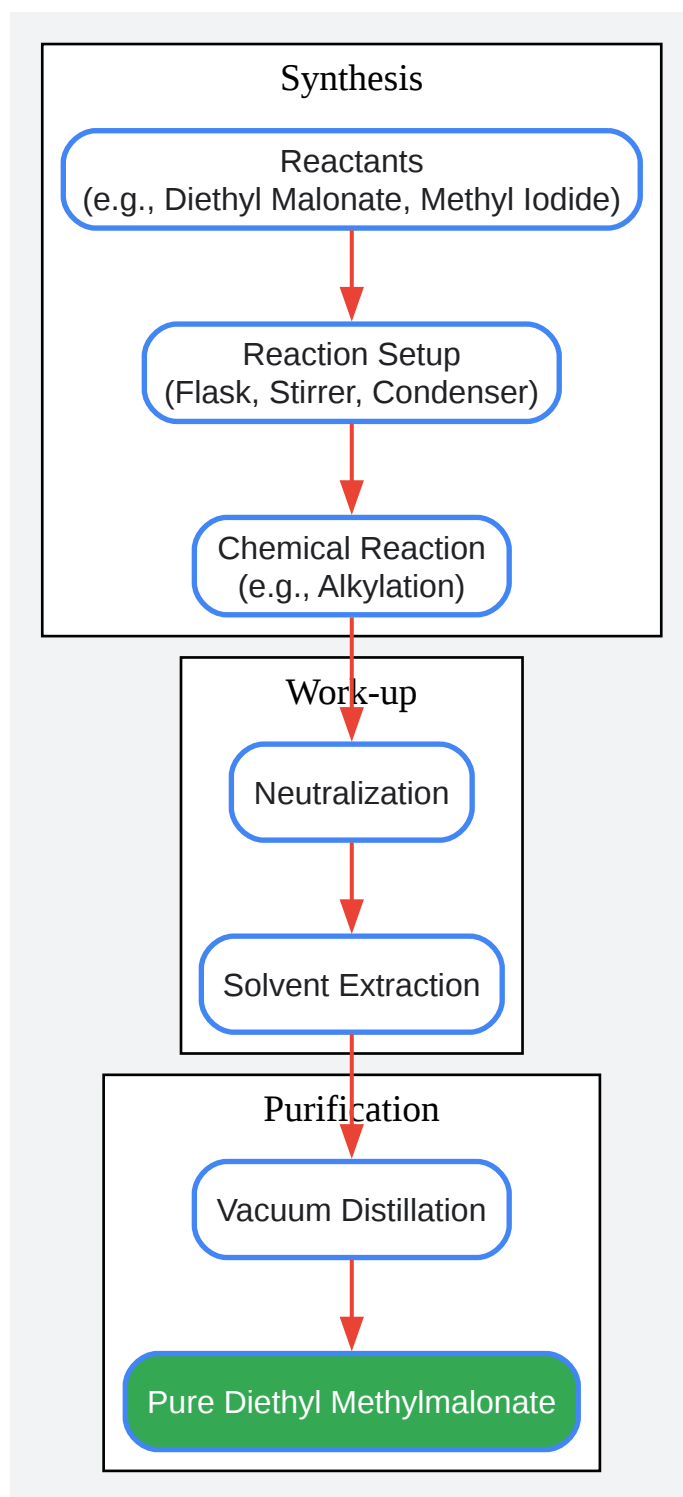


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Caption: Synthesis of barbituric acid via condensation of diethyl malonate and urea.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of a chemical compound like **diethyl methylmalonate** in a laboratory setting.



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Caption: General laboratory workflow for the synthesis and purification of **diethyl methylmalonate**.

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